

The Rise of AHPC-Based PROTACs: A Technical Guide to Discovery and Synthesis

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Compound of Interest

Compound Name: (S,R,S)-AHPC-CO-C-piperazine

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For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has been revolutionized by the emergence of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to selectively eliminate proteins implicated in disease.^[1] Among the various strategies for E3 ubiquitin ligase recruitment, those utilizing the (S,R,S)- α -hydroxy- γ -prolyl- β -cyclohexylalanine (AHPC) scaffold have gained significant prominence.^[1] This scaffold serves as a potent ligand for the von Hippel-Lindau (VHL) E3 ligase, one of the most widely exploited E3 ligases in PROTAC design.^{[2][3]} This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of AHPC-based PROTACs, offering a comprehensive resource for professionals in drug discovery.

At the core of an AHPC-based PROTAC is the intricate interplay between three key components: a "warhead" that binds the target protein, the AHPC-based ligand that recruits the VHL E3 ligase, and a chemical linker that connects the two.^[4] The efficacy of these molecules is highly dependent on the composition, length, and attachment points of the linker, which critically influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).^[1] Polyethylene glycol (PEG) and alkyl chains are common linker motifs, with PEG linkers often employed to enhance aqueous solubility.^{[1][4]}

Quantitative Analysis of AHPC-Based PROTACs

The potency of PROTACs is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to

degrade 50% of the target protein, and the maximum degradation level (Dmax).[1] The following tables summarize quantitative data for a selection of VHL-recruiting PROTACs, illustrating the impact of linker modifications and target protein selection on degradation potency.

Compound	Target Protein	Linker Composition	DC50 (nM)	Dmax (%)	Cell Line	Reference
ARV-771	BET Proteins	AHPC-Me based	<1	>95	CRPC	[3][5]
GMB-475	BCR-ABL1	AHPC based	1110	N/A	Ba/F3	[6]
PROTAC 1 (BRD4)	BRD4	(S,R,S)-AHPC-PEG8-acid	~15	~95	HEK293	[7]
PROTAC 2 (BRD4)	BRD4	(S,R,S)-AHPC-PEGn	Variable	Variable	Various	[8]
PROTAC3 (H-PGDS)	H-PGDS	TAS-205 based	71.4 pM	>90	KU812	[9]
B24 (BRD4)	BRD4	ABBV-075 based	0.75	>95	MV4-11	[10]
4g (BRD4)	BRD4	ABBV-075 derivative	0.25	>90	MV4-11	[11]

CRPC: Castration-Resistant Prostate Cancer

Experimental Protocols

The development of novel AHPC-based PROTACs involves a systematic workflow encompassing chemical synthesis and rigorous biological evaluation. Below are representative protocols for key stages of this process.

Protocol 1: Synthesis of an AHPC-PEG-Acid Linker

This protocol outlines a general method for synthesizing an AHPC-linker conjugate with a terminal carboxylic acid, which can then be coupled to a warhead containing a suitable amine functionality.^[1]

Materials:

- (S,R,S)-AHPC hydrochloride (VH032-NH₂)^[2]
- PEG linker with a terminal amine and a Boc-protected carboxylic acid
- Coupling agents (e.g., HATU, HOBt)
- Base (e.g., N,N-diisopropylethylamine - DIPEA)
- Solvents (e.g., Dimethylformamide - DMF, Dichloromethane - DCM)
- Deprotection agent (e.g., Trifluoroacetic acid - TFA)

Procedure:

- Coupling of AHPC to the PEG linker:
 - Dissolve (S,R,S)-AHPC hydrochloride and the Boc-protected PEG-amine linker in DMF.^[1]
 - Add HATU, HOBt, and DIPEA to the solution.^[1]
 - Stir the reaction mixture at room temperature for 12-24 hours.^[1]
 - Monitor the reaction progress by LC-MS.^[1]
 - Upon completion, quench the reaction and purify the product by flash column chromatography.^[1]
- Deprotection of the carboxylic acid:
 - Dissolve the purified AHPC-PEG-Boc product in a solution of TFA in DCM.^[1]

- Stir the reaction at room temperature for 1-2 hours.[\[1\]](#)
- Remove the solvent under reduced pressure to yield the final AHPC-PEG-acid linker.[\[1\]](#)
- Confirm the product identity and purity by NMR and LC-MS.[\[1\]](#)

Protocol 2: Synthesis of an AHPC-Based PROTAC

This protocol describes the final coupling step between the AHPC-linker and the warhead.

Materials:

- Amine-functionalized warhead
- (S,R,S)-AHPC-PEG-acid linker (from Protocol 1)
- Coupling agent (e.g., HATU)
- Base (e.g., DIPEA)
- Solvent (e.g., DMF)

Procedure:

- Dissolve the amine-functionalized warhead (1 equivalent) and the (S,R,S)-AHPC-PEG-acid linker (1.1 equivalents) in DMF.[\[4\]](#)
- Add HATU (1.2 equivalents) and DIPEA (3 equivalents).[\[4\]](#)
- Stir the reaction mixture at room temperature for 4-12 hours.[\[4\]](#)
- Monitor the reaction progress by LC-MS.
- Upon completion, purify the final PROTAC by preparative HPLC.

Protocol 3: Western Blot for Protein Degradation

This protocol details the evaluation of the synthesized PROTAC's ability to degrade the target protein in a cellular context.[\[1\]](#)

Materials:

- Cultured cells expressing the target protein
- Synthesized PROTAC
- Vehicle control (e.g., DMSO)
- Ice-cold Phosphate-Buffered Saline (PBS)
- Lysis buffer (e.g., RIPA buffer) with protease inhibitors
- BCA protein assay kit
- Laemmli buffer
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibody against the target protein
- Primary antibody against a loading control (e.g., GAPDH, β -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

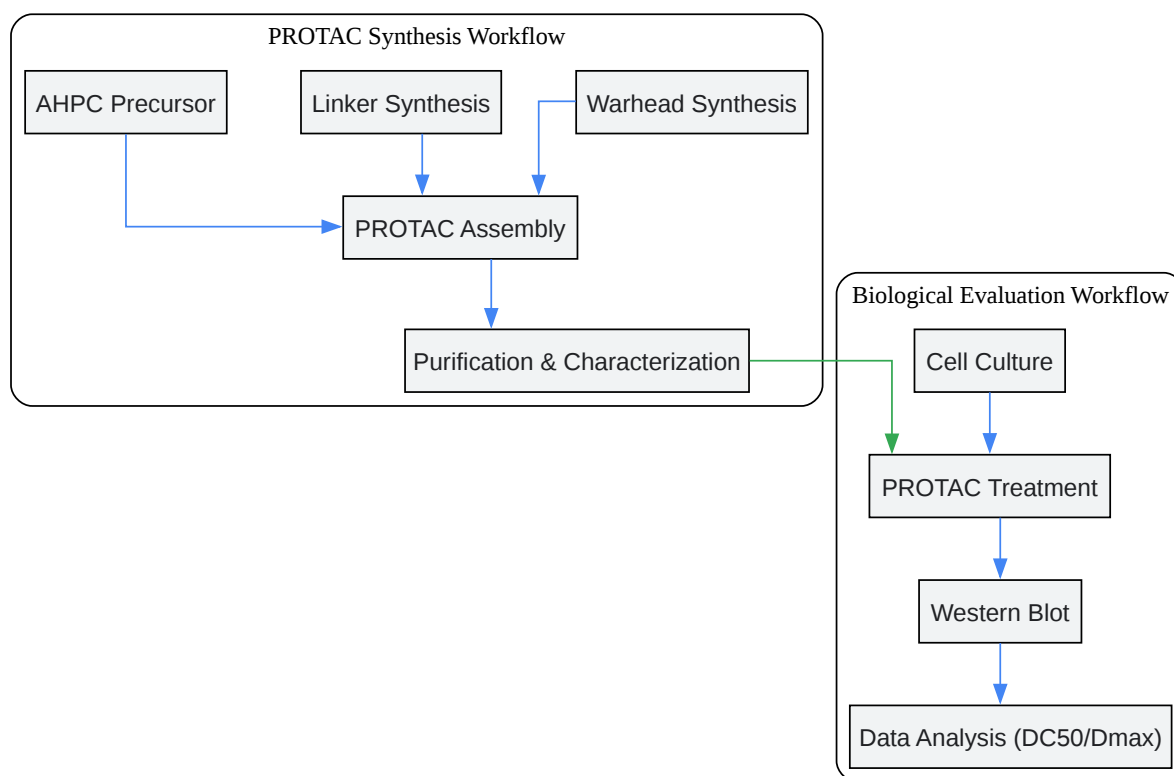
Procedure:

- Cell Treatment:
 - Seed cells in a multi-well plate and allow them to adhere overnight.[\[1\]](#)
 - Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).[\[1\]](#)
 - Include a vehicle-treated control.[\[1\]](#)

- Cell Lysis:
 - Wash the cells with ice-cold PBS and then lyse them with lysis buffer.[\[1\]](#)
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay.[\[1\]](#)
- Western Blotting:
 - Normalize the protein concentrations and prepare samples with Laemmli buffer.[\[1\]](#)
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[\[1\]](#)
 - Block the membrane with blocking buffer for 1 hour at room temperature.[\[1\]](#)
 - Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[\[1\]](#)
 - Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[\[1\]](#)
 - Wash the membrane again and then add the chemiluminescent substrate.[\[1\]](#)
- Data Analysis:
 - Acquire the chemiluminescent signal using an imaging system.[\[1\]](#)
 - Quantify the band intensities and normalize the target protein signal to the loading control.[\[1\]](#)
 - Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[\[1\]](#)

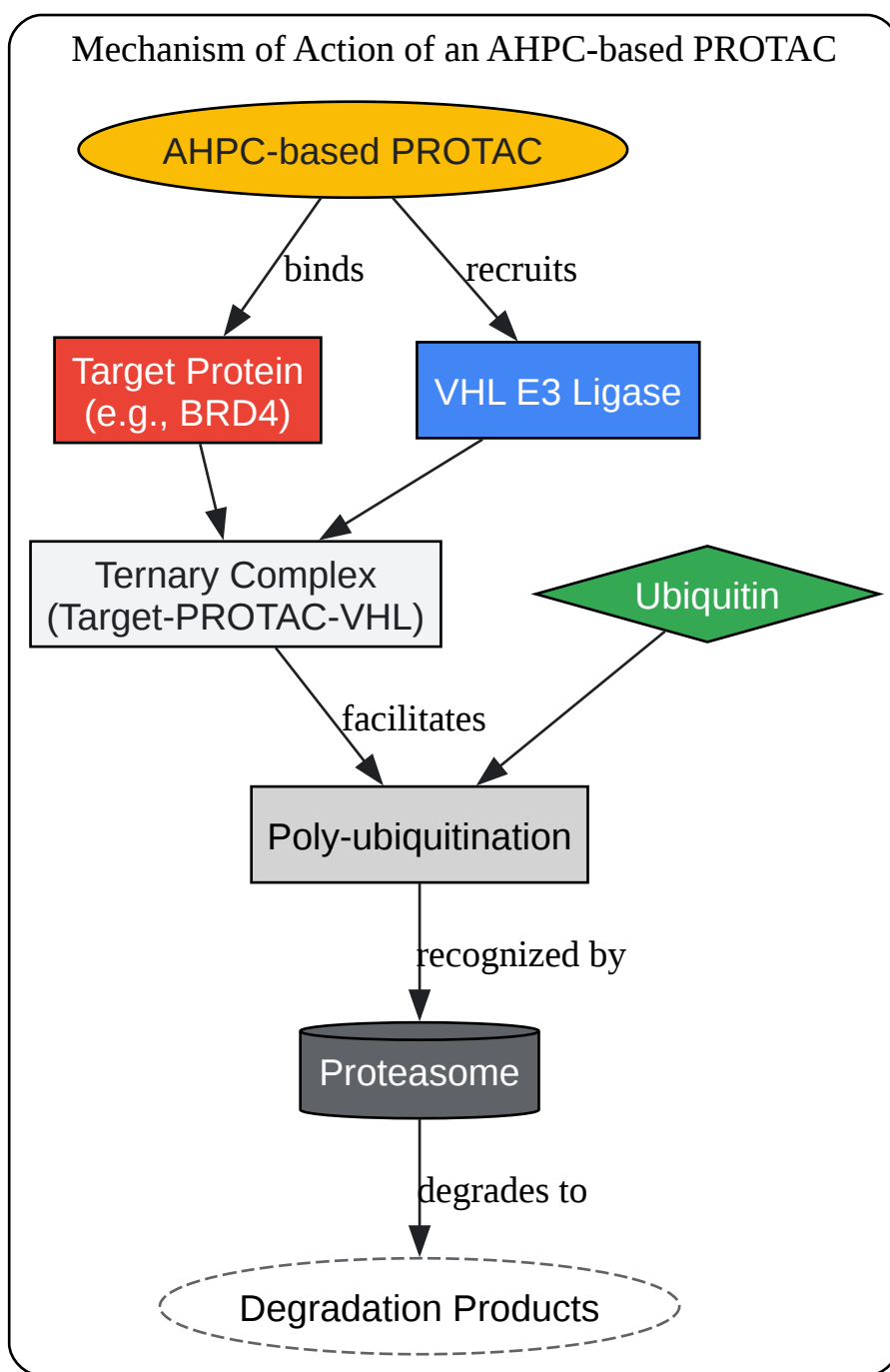
Visualizing the Logic: Workflows and Signaling Pathways

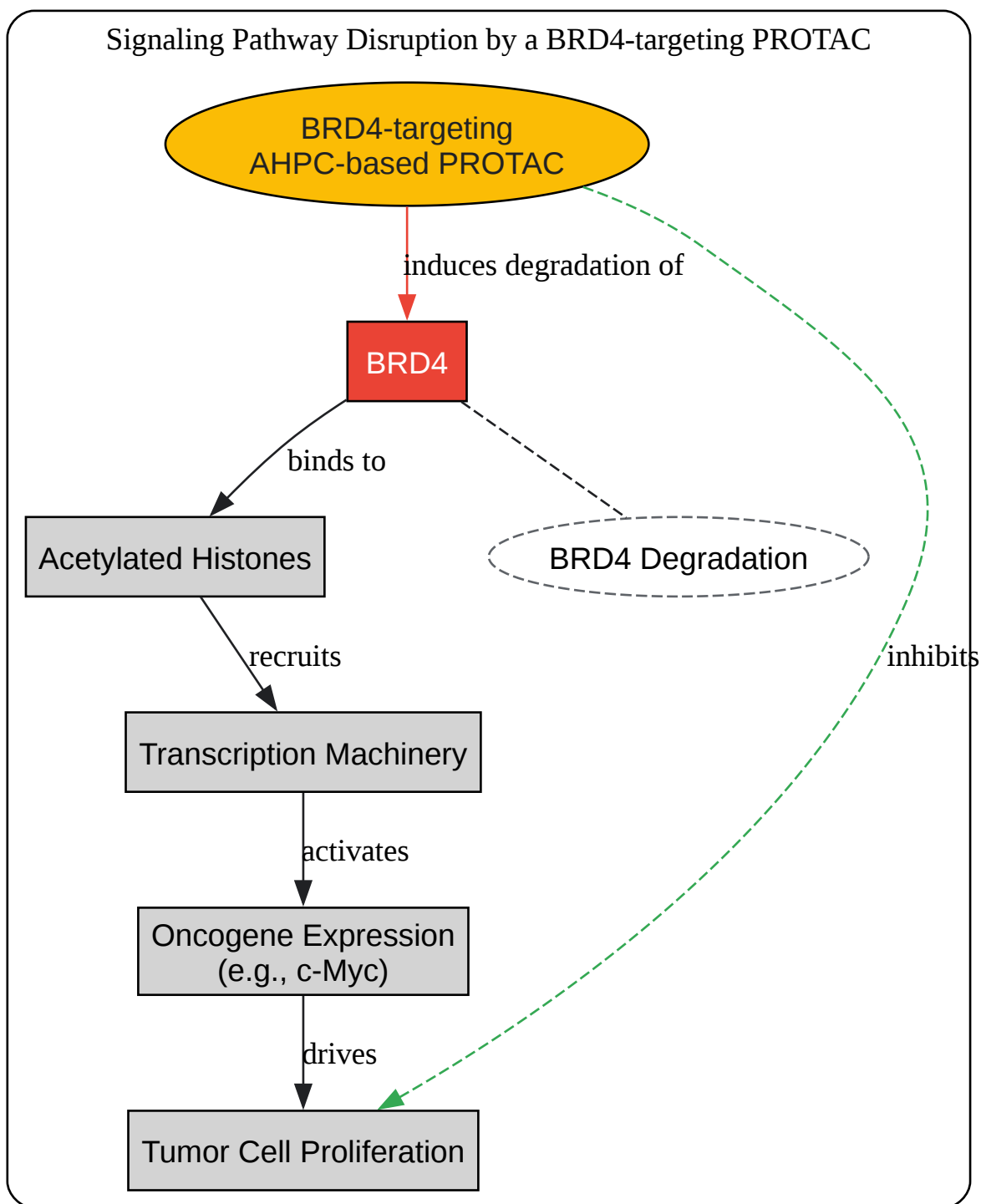
Graphviz diagrams provide a clear visual representation of the complex processes involved in AHPC-based PROTAC development and their mechanism of action.



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Caption: Generalized workflow for the development of AHPC-based PROTACs.





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